![molecular formula C19H17NO2S B274512 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274512.png)
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone, commonly known as DMSO, is a versatile organic solvent that has been used in scientific research for over 60 years. It is a colorless, odorless, and highly polar liquid that is soluble in water and many organic solvents. DMSO has a wide range of applications in various fields of scientific research, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of DMSO is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. DMSO has been shown to increase the levels of glutathione, a powerful antioxidant, in cells. It also has the ability to penetrate cell membranes and enhance the uptake of other compounds into cells. This property makes it useful as a vehicle for drug delivery.
Biochemical and Physiological Effects:
DMSO has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including superoxide dismutase and catalase, which are involved in antioxidant defense. DMSO has also been shown to increase the expression of heat shock proteins, which protect cells from stress. In addition, DMSO has been shown to have anti-inflammatory and analgesic effects, making it useful in the treatment of various medical conditions such as arthritis and interstitial cystitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMSO in lab experiments is its ability to dissolve a wide range of organic compounds. This property makes it useful as a solvent for chemical synthesis and as a cryoprotectant for cells and tissues. DMSO is also relatively non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. However, DMSO can also interfere with certain biochemical assays and can be toxic to cells at high concentrations. Therefore, it is important to use DMSO in appropriate concentrations and to carefully evaluate its effects on cells and tissues.
Zukünftige Richtungen
There are many potential future directions for research on DMSO. One area of research could focus on the development of new methods for synthesizing DMSO that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for DMSO in medicine, such as its use as a treatment for neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of DMSO and its effects on cells and tissues. Overall, DMSO is a versatile compound with many potential applications in scientific research and medicine.
Synthesemethoden
DMSO can be synthesized through a variety of methods, including the reaction of dimethyl sulfide with chloroacetyl chloride, the reaction of dimethyl sulfide with chloroacetone, and the reaction of 2-phenyl-1,3-dioxolane with dimethyl sulfide. The most common method for synthesizing DMSO is the reaction of dimethyl sulfide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction produces DMSO as well as hydrogen chloride gas, which must be removed from the reaction mixture.
Wissenschaftliche Forschungsanwendungen
DMSO has a wide range of applications in scientific research. It is commonly used as a solvent for organic compounds in chemical synthesis and as a cryoprotectant for cells and tissues in biology. DMSO is also used as a vehicle for drug delivery in medicine and as a co-solvent for chromatography. In addition, DMSO has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of various medical conditions such as arthritis and interstitial cystitis.
Eigenschaften
Molekularformel |
C19H17NO2S |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C19H17NO2S/c1-13-14(2)22-19(20-13)23-18(16-11-7-4-8-12-16)17(21)15-9-5-3-6-10-15/h3-12,18H,1-2H3 |
InChI-Schlüssel |
QAQYZDOOSYLYGV-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(OC(=N1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)
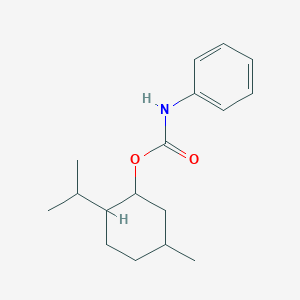
![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)
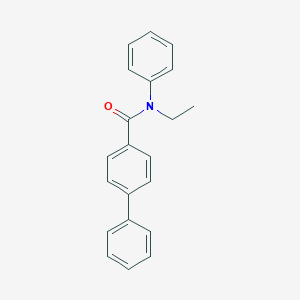

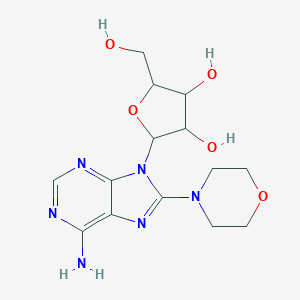
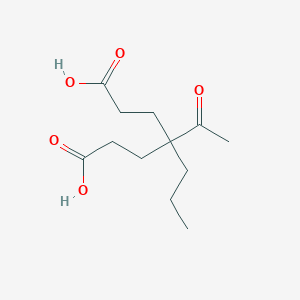
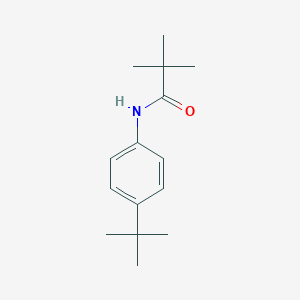
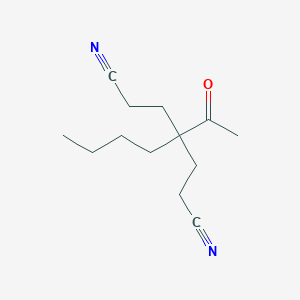
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)